(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one
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Description
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one, also known as Epoxomicin, is a natural product and a potent proteasome inhibitor. It was first isolated from the soil bacterium Actinomycete in 1992. Since then, Epoxomicin has been widely studied for its potential use in cancer treatment and other diseases.
Scientific Research Applications
Sigma-1 Receptor (σ1R) Antagonism for Pain Management
- Specific Findings : Compound 32, a σ1R antagonist derived from this scaffold, significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance .
Core Building Block for Drug Synthesis
- Synthesis : The compound can serve as a core building block for drug synthesis. Researchers have achieved the synthesis of a related core building block on a multigram scale, which opens up possibilities for designing novel pharmaceutical agents .
Annulation Strategies for Spiro Ring Formation
- Synthetic Routes : The compound’s spiro[3.4]octane ring system is intriguing. Researchers have developed three successful synthetic routes for 2-azaspiro[3.4]octane, including annulation of the cyclopentane ring and other approaches. These strategies enable the creation of diverse spiro compounds .
Bioactivity Screening and Drug Discovery
properties
IUPAC Name |
(1R,4S)-1-ethoxy-5-oxaspiro[3.4]octan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-11-8-6-7(10)9(8)4-3-5-12-9/h8H,2-6H2,1H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYAMIGDGVVWAF-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CC(=O)[C@]12CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one |
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